molecular formula C13H12ClNO3S B10863696 Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate

Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B10863696
M. Wt: 297.76 g/mol
InChI Key: QUKCBYZXSUNTDO-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloropropanoyl Group: The chloropropanoyl group is introduced via an acylation reaction using 2-chloropropanoyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science applications.

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

methyl 3-(2-chloropropanoylamino)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H12ClNO3S/c1-7(14)12(16)15-10-8-5-3-4-6-9(8)19-11(10)13(17)18-2/h3-7H,1-2H3,(H,15,16)

InChI Key

QUKCBYZXSUNTDO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC)Cl

Origin of Product

United States

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